Sodium 4-bromophenylmethanesulfonate
Overview
Description
Sodium 4-bromophenylmethanesulfonate is a chemical compound with the molecular formula C7H6BrNaO3S . It has a molecular weight of 273.08 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7BrO3S.Na/c8-7-3-1-6 (2-4-7)5-12 (9,10)11;/h1-4H,5H2, (H,9,10,11);/q;+1/p-1
. The InChI key is KSRAEFLKOUHQDU-UHFFFAOYSA-M
.
Scientific Research Applications
Organic Synthesis Applications
Sodium 4-bromophenylmethanesulfonate and its derivatives are utilized in organic synthesis for creating complex molecules. For instance, bromoethylsulfonium salts have demonstrated effectiveness as annulation agents, facilitating the synthesis of six- and seven-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, in good-to-excellent yields (M. Yar, E. McGarrigle, V. Aggarwal, 2009). Additionally, the reaction of sodium hydroxymethanesulfonate with substituted anilines to form anilinomethanesulfonates showcases the versatility of sulfonate derivatives in synthesizing functionalized materials (M. Neumann, R. D. De Groote, 1978).
Materials Science and Engineering
In the field of materials science, sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized using sulfonate salts, are explored as candidates for proton exchange membranes in fuel cells. These materials exhibit promising thermal stability and conductivity, making them suitable for energy applications (Feng Wang, M. Hickner, Y. Kim, T. Zawodzinski, J. McGrath, 2002).
Biochemical Research
This compound derivatives have been investigated for their biological activities, including antifungal effects. Novel compounds synthesized from sodium 4-chlorobenzene sulfinate demonstrated potent activity against Candida strains, suggesting a strategy for antifungal agent development that could help limit the emergence of resistance (M. Staniszewska, M. Bondaryk, M. Wieczorek, Eine Estrada-Mata, H. Mora-Montes, Z. Ochal, 2016).
Environmental Studies
The compound's derivatives are also utilized in environmental studies, such as the investigation of sulfate-reducing bacteria as principal methylators of mercury in anoxic estuarine sediment. This research has implications for understanding the biogeochemical cycling of mercury and its methylation process (G. Compeau, R. Bartha, 1985).
Safety and Hazards
Properties
IUPAC Name |
sodium;(4-bromophenyl)methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRAEFLKOUHQDU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695167 | |
Record name | Sodium (4-bromophenyl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64755-47-1 | |
Record name | Sodium (4-bromophenyl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.